molecular formula C6H6BrClN2OS B15296570 (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B15296570
M. Wt: 269.55 g/mol
InChI Key: OJYSDKFYXGBGJG-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular framework, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions. The initial step often includes the halogenation of pyridine derivatives to introduce bromine and chlorine atoms at specific positions on the pyridine ring. This is followed by the introduction of the imino group and the lambda6-sulfanone moiety through nucleophilic substitution and oxidation reactions. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, with catalysts such as palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor the purity of the compound at various stages of production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

Scientific Research Applications

(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: shares similarities with other halogenated pyridine derivatives, such as (5-Bromo-2-chloropyridin-3-yl)methyl-lambda6-sulfanone and (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfoxide.

Uniqueness

What sets this compound apart is its unique combination of halogen atoms and the lambda6-sulfanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6BrClN2OS

Molecular Weight

269.55 g/mol

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C6H6BrClN2OS/c1-12(9,11)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3

InChI Key

OJYSDKFYXGBGJG-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

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